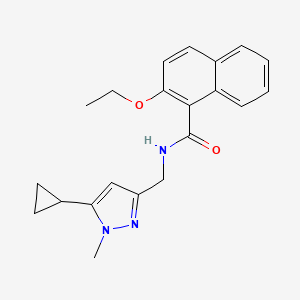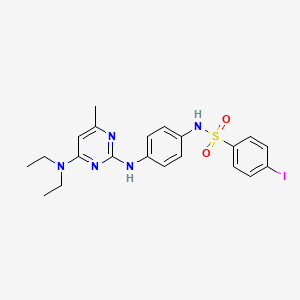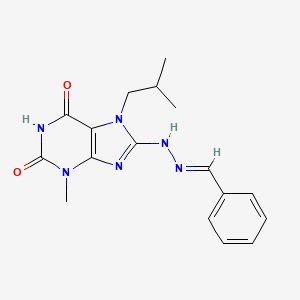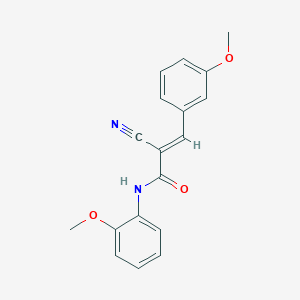![molecular formula C11H19NO2 B2419386 Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate CAS No. 2287312-44-9](/img/structure/B2419386.png)
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate, also known as TBAC, is a chemical compound that has been extensively studied for its potential applications in scientific research. TBAC is a bicyclic compound that contains a tertiary amine and an ester functional group.
Scientific Research Applications
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has been studied for its potential applications in a variety of scientific research areas, including medicinal chemistry, neuropharmacology, and drug discovery. This compound has been shown to have a high affinity for the nicotinic acetylcholine receptor (nAChR), which is a target for many drugs used to treat neurological disorders such as Alzheimer's disease and Parkinson's disease. This compound has also been studied for its potential use as a radioligand for imaging nAChRs in vivo.
Mechanism of Action
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate acts as a positive allosteric modulator of nAChRs, which are ligand-gated ion channels that are involved in synaptic transmission in the nervous system. This compound enhances the binding of acetylcholine to nAChRs, leading to an increase in the activity of these receptors. This mechanism of action is similar to other drugs that target nAChRs, such as galantamine and donepezil.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its action on nAChRs. This compound has been shown to enhance the activity of these receptors in a dose-dependent manner. This effect is most pronounced in the brain, where nAChRs are highly expressed. This compound has also been shown to have some anti-inflammatory effects, although the mechanism of action for this effect is not well understood.
Advantages and Limitations for Lab Experiments
Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate has several advantages for use in lab experiments. It is a highly specific modulator of nAChRs, which makes it a useful tool for studying the function of these receptors. This compound is also relatively easy to synthesize and has a long shelf life. However, there are some limitations to the use of this compound in lab experiments. It is a relatively large molecule, which can limit its ability to penetrate cell membranes. Additionally, this compound has some toxicity at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate. One area of interest is the development of new derivatives of this compound that have improved pharmacological properties. Another area of interest is the use of this compound as a radioligand for imaging nAChRs in vivo. Additionally, this compound may have potential applications in the treatment of neurological disorders, although more research is needed to fully understand its therapeutic potential.
Conclusion:
This compound is a promising compound that has been extensively studied for its potential applications in scientific research. Its high affinity for nAChRs makes it a useful tool for studying the function of these receptors, and its ease of synthesis and long shelf life make it a practical choice for lab experiments. While there are some limitations to the use of this compound, its potential applications in drug discovery and imaging make it an exciting area of research for the future.
Synthesis Methods
The synthesis of Tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate involves the reaction of tert-butylamine with cyclopentanone in the presence of a Lewis acid catalyst. The resulting product is then treated with ethyl chloroformate to form the this compound. This method has been optimized to provide high yields of this compound and is well-established in the literature.
properties
IUPAC Name |
tert-butyl 3-azabicyclo[3.2.0]heptane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO2/c1-11(2,3)14-10(13)8-4-7-5-12-6-9(7)8/h7-9,12H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHMLKUWTBRFCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CC2C1CNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![((1R,5S)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)(1-(4-chlorophenyl)cyclopentyl)methanone](/img/structure/B2419303.png)

![2-(Piperidin-1-yl)benzo[d]thiazol-6-yl benzo[d]thiazole-6-carboxylate](/img/structure/B2419305.png)





![Rel-(1R,2R,4R)-5-oxobicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B2419313.png)

![1-{[(dimethylamino)carbonyl]oxy}-6-nitro-2-phenyl-1H-1,3-benzimidazole](/img/structure/B2419317.png)
![[4-[(Z)-3-(Butylamino)-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 4-methylbenzenesulfonate](/img/structure/B2419323.png)

![8-methoxy-5-(4-methoxybenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2419326.png)